molecular formula C23H29N5O5 B2430305 N-(3-acetamidophenyl)-2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide CAS No. 921462-07-9

N-(3-acetamidophenyl)-2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

Cat. No. B2430305
CAS RN: 921462-07-9
M. Wt: 455.515
InChI Key: GSGVNMSEIXEIBN-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H29N5O5 and its molecular weight is 455.515. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetamidophenyl)-2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetamidophenyl)-2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mechanism of Action

Target of Action

Similar compounds with a piperazine moiety have been reported to target enzymes like acetylcholinesterase .

Mode of Action

Compounds with similar structures have been reported to inhibit enzymes such as acetylcholinesterase . They bind to the active site of the enzyme, preventing the enzyme from catalyzing its substrate.

Biochemical Pathways

If this compound acts as an acetylcholinesterase inhibitor like its similar compounds , it would affect the cholinergic system by preventing the breakdown of acetylcholine, thereby increasing the amount and duration of action of this neurotransmitter.

properties

IUPAC Name

N-(3-acetamidophenyl)-2-[2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O5/c1-16(29)24-18-5-4-6-19(11-18)25-23(32)15-28-14-22(33-3)21(31)12-20(28)13-26-7-9-27(10-8-26)17(2)30/h4-6,11-12,14H,7-10,13,15H2,1-3H3,(H,24,29)(H,25,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGVNMSEIXEIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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